N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group attached to a methylphenyl ring and a dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 3-amino-2-methylphenol with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced aromatic rings.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The amino group and the aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propionamide
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)butyramide
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic rings and the presence of both amino and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-16(12(2)9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNXUNOUFODSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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